9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione

Catalog No.
S14625970
CAS No.
13351-37-6
M.F
C11H8N4O2
M. Wt
228.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione

CAS Number

13351-37-6

Product Name

9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione

IUPAC Name

9-methyl-1H-benzo[g]pteridine-2,4-dione

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

InChI

InChI=1S/C11H8N4O2/c1-5-3-2-4-6-7(5)13-9-8(12-6)10(16)15-11(17)14-9/h2-4H,1H3,(H2,13,14,15,16,17)

InChI Key

PZGUOPTWYSOIDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C3C(=N2)NC(=O)NC3=O

9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione is a nitrogen-containing heterocyclic compound characterized by its unique pteridine structure, which consists of a fused bicyclic system containing two nitrogen atoms. This compound is part of the broader family of benzo[g]pteridines, which are known for their diverse biological activities and potential therapeutic applications. The molecular formula of 9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione is C11H8N4O2C_{11}H_{8}N_{4}O_{2}, and it features a methyl group at the 9-position of the benzo[g]pteridine core, contributing to its distinct chemical properties and reactivity.

The chemical reactivity of 9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione can be attributed to its functional groups, particularly the 2,4-dione moiety. This compound can undergo various reactions typical of diketones, such as:

  • Condensation Reactions: It can react with amines or alcohols to form imines or acetals.
  • Nucleophilic Addition: The carbonyl groups can serve as electrophilic centers for nucleophilic attack by various nucleophiles.
  • Cyclization: Under certain conditions, it can participate in cyclization reactions to form more complex ring structures.

These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry.

9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione has been investigated for its biological activities, particularly in the context of cancer therapy. Research indicates that compounds within the pteridine family exhibit significant antitumor properties. For instance, studies have shown that derivatives of benzo[g]pteridine can inhibit certain enzymes involved in tumor growth and proliferation. The compound's ability to interact with biological targets suggests potential use in developing new anticancer agents.

The synthesis of 9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. Common methods include:

  • Starting Materials: The synthesis often begins with readily available pteridine derivatives.
  • Functionalization: Introduction of the methyl group at the 9-position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  • Formation of Dione: The dione functionality can be established through oxidation or condensation reactions involving suitable precursors.

These methods allow for the efficient production of this compound while providing opportunities for further functionalization.

The applications of 9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione extend into various fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential lead compound for developing new anticancer drugs.
  • Biochemistry: It serves as a useful probe in studying enzyme interactions and metabolic pathways involving pteridines.
  • Material Science: Its unique structure may also find applications in developing novel materials with specific electronic properties.

Studies on the interactions of 9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione with biological targets have revealed important insights into its binding affinities and mechanisms of action. For example:

  • Binding Affinity Studies: These investigations assess how well the compound binds to specific proteins or enzymes implicated in cancer progression.
  • Mechanistic Studies: Understanding how this compound affects cellular pathways helps elucidate its potential therapeutic effects.

Such studies are crucial for advancing its development as a drug candidate.

Several compounds share structural similarities with 9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
7-Methylbenzo[g]pteridine-2,4(1H,3H)-dioneMethyl group at position 7Known for specific enzyme inhibition properties
6-Methylbenzo[g]pteridine-2,4(1H,3H)-dioneMethyl group at position 6Exhibits different biological activity
3,7-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dioneMethyl groups at positions 3 and 7Enhanced solubility and bioavailability
6,7-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dioneMethyl groups at positions 6 and 7Potentially improved pharmacokinetic properties

These compounds illustrate the diversity within the pteridine family while highlighting the unique features of 9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione that may contribute to its distinctive biological activity and potential therapeutic applications.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

228.06472551 g/mol

Monoisotopic Mass

228.06472551 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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